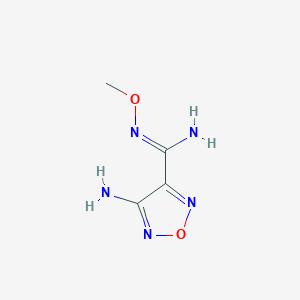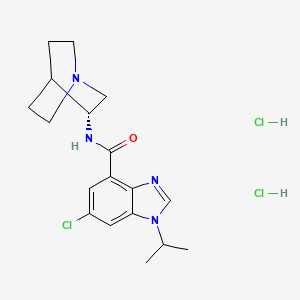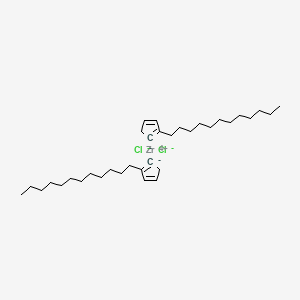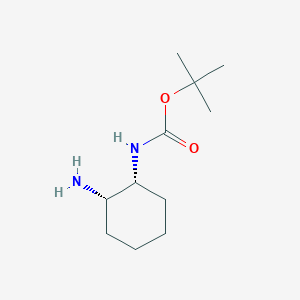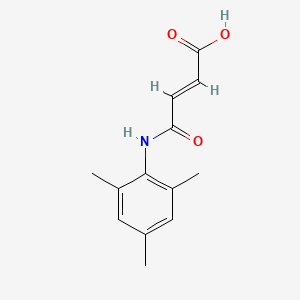
FERROCENEACETONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferroceneacetonitrile is an organometallic compound . It is used for R&D purposes and is not recommended for medicinal, household, or other uses . It is also known by the synonym Ferrocenylmethyl cyanide .
Synthesis Analysis
The synthesis of ferrocene-based compounds, including ferroceneacetonitrile, has been a subject of extensive research . The synthesis involves various organic chemistries that include acylation, formylation, mercuration, lithiation, sulfonation, arylation, and Mannich reaction .
Molecular Structure Analysis
Ferroceneacetonitrile, like other ferrocene derivatives, consists of two cyclopentadienyl rings bound to a central iron atom . The molecule exhibits outstanding stability and redox properties owing to its aromaticity due to the extended π-delocalization of the electrons in the molecule .
Chemical Reactions Analysis
Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . The outstanding electrocatalytic activity of ferrocene-based compounds at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .
Physical And Chemical Properties Analysis
Ferroceneacetonitrile exhibits excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature . These properties improve its utility in various electrochemical applications .
Applications De Recherche Scientifique
- Ferrocenyl-based compounds are used in polymer chemistry as redox dynamic polymers and dendrimers .
- The outcomes include the creation of polymers with unique properties such as redox activity and thermal stability .
- In materials science, ferrocenyl-based compounds serve as bioreceptors .
- They are used in the synthesis of materials like polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .
- The results include the development of materials with unique properties, such as high stability and reversible redox behavior .
- Ferrocene and its derivatives have found applications in medicinal chemistry in the development of anticancer, antiviral, and antimicrobial drugs .
- The outcomes include the creation of drugs with unique properties such as redox activity and thermal stability .
- Ferrocene-based compounds are used in biochemistry for various purposes .
- The outcomes include the enhancement of reaction kinetics and electrochemical responses .
- Ferrocene and its derivatives are used as electrochemical sensors to detect the presence of various molecules and ions in solutions, including glucose, dopamine, and heavy metals .
- The outcomes include the development of sensors with high sensitivity and specificity .
Polymer Chemistry
Materials Science
Pharmacology
Biochemistry
Electrochemistry
Nonlinear Optics
- Ferrocene-based electrocatalysts are widely employed in various energy-related systems .
- They are used in redox flow batteries due to their reversible redox behavior and high stability .
- The outcomes include the development of efficient energy conversion and storage systems .
- Ferrocene-based compounds are used in environmental sensing .
- They are used as electrochemical sensors to detect the presence of various molecules and ions in solutions .
- The outcomes include the development of sensors with high sensitivity and specificity .
- Ferrocene-based compounds are used in biomedical applications .
- They are used in the development of anticancer, antiviral, and antimicrobial drugs .
- The outcomes include the creation of drugs with unique properties such as redox activity and thermal stability .
- Ferrocene-based compounds are used in drug analysis .
- They are used as electrochemical sensors in the analysis of various drugs .
- The outcomes include the development of efficient drug analysis methods .
- Ferrocene-based compounds are used in agricultural applications .
- They are used as redox dynamic polymers and dendrimers .
- The outcomes include the development of efficient agricultural methods .
Energy Conversion and Storage
Environmental Sensing
Biomedical Applications
Drug Analysis
Agricultural Applications
Industrial Applications
- Ferrocene-based electrocatalysts are developed for a wide variety of applications .
- They are used in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications .
- The outcomes include enhanced reaction kinetics and electrochemical responses of the device .
- Ferrocene-based hyperbranched polymers are used for shape control and applications as electroactive materials .
- They are used in lithium-ion batteries (LIBs) and water treatment .
- The outcomes include high capacity of 755.2 mA h g −1, stable chargeable performance of over 200 cycles and superior rate capability .
- Ferrocene-based compounds are used as precursors for magnetic ceramics .
- They are used for the rapid removal of trace amounts of pollutants in water with magnetic reusability .
- The outcomes include a sharp increase of the specific surface area in the precursor-derived magnetic ceramics from 417 to 1195 m 2 g −1 .
Electrocatalysts
Shape Control in Polymers
Precursor-Derived Magnetic Ceramics
Optoelectronic Applications
Safety And Hazards
Ferroceneacetonitrile is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Orientations Futures
Ferrocene-based compounds, including ferroceneacetonitrile, have many potential applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future perspective and outlook of functionalized ferrocene-based compounds are promising .
Propriétés
Numéro CAS |
1316-91-2 |
|---|---|
Nom du produit |
FERROCENEACETONITRILE |
Formule moléculaire |
C12H11FeN 10* |
Poids moléculaire |
225.07 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



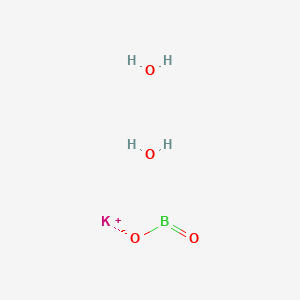

![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)
